3-Pyridine-methanol-d4

Vue d'ensemble

Description

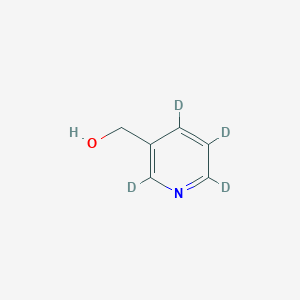

3-Pyridine-methanol-d4 (CAS 258854-74-9) is a deuterated derivative of 3-pyridinemethanol, where four hydrogen atoms are replaced with deuterium (²H or D). Its molecular formula is C₆H₃D₄NO, with an average mass of 113.152 g/mol and a monoisotopic mass of 113.077871 g/mol . This isotopic labeling distinguishes it from non-deuterated analogs and enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic studies. Structurally, it features a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring, with deuterium substitution at the 2, 4, 5, and 6 positions of the ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridine-methanol-d4 typically involves the deuteration of 3-Pyridine-methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the reaction of 3-Pyridine-methanol with deuterated water (D2O) in the presence of a catalyst can lead to the formation of this compound.

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes use deuterated solvents and reagents to achieve high levels of deuterium incorporation. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyridine-methanol-d4 can undergo various chemical reactions, including:

Oxidation: This reaction can convert this compound to 3-Pyridine-carboxaldehyde-d4 using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to 3-Pyridine-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: 3-Pyridine-carboxaldehyde-d4.

Reduction: 3-Pyridine-methanol.

Substitution: Substituted pyridine derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Catalytic Applications

3-Pyridine-methanol-d4 has been utilized in catalytic processes, particularly in the field of homogeneous catalysis. Its ability to act as a ligand in coordination chemistry enhances the catalytic activity of metal complexes.

Case Study: SABRE Hyperpolarization

One notable application is in the SABRE (Signal Amplification By Reversible Exchange) hyperpolarization technique. In a study, methanol-d4 was used to achieve hyperpolarization of exchangeable protons, significantly enhancing NMR signal intensity. The research demonstrated that introducing dynamic covalent bonds allowed for the reversible exchange necessary for effective hyperpolarization .

NMR Spectroscopy

The use of this compound in NMR spectroscopy is particularly significant due to its isotopic labeling capabilities. The deuterium substitution allows for clearer spectral analysis, reducing noise from hydrogen signals.

Table 1: NMR Characteristics of this compound

| Parameter | Value |

|---|---|

| Chemical Shift (δ) | Varied by environment |

| Solvent Used | Methanol-d4 |

| Temperature | 265 K |

| Hyperpolarization Method | SABRE |

The detailed characterization achieved through NMR has enabled researchers to study reaction intermediates and molecular interactions with high precision .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its role as a building block in the synthesis of complex organic molecules has been documented.

Case Study: Synthesis of Ethyl 2-[(4-Methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate

In a synthetic route involving the Hantzsch reaction, this compound was used as a solvent and reactant, leading to the formation of a solid solution suitable for X-ray analysis. The synthesis involved recrystallization from methanol-d4, demonstrating its utility in creating compounds with specific structural properties .

Electrochemical Applications

Recent research has explored the electrochemical utilization of methanol and methanol-d4 as C1 sources for synthesizing deuterated compounds. This approach highlights the potential of this compound in green chemistry and sustainable synthesis pathways without the need for harsh conditions or catalysts .

Mécanisme D'action

The mechanism of action of 3-Pyridine-methanol-d4 is primarily related to its use as a deuterated compound in NMR spectroscopy. The presence of deuterium atoms allows for the precise measurement of chemical shifts and coupling constants, which are crucial for determining the structure and dynamics of molecules. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by tracking the incorporation and movement of deuterium atoms .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key structural and functional differences between 3-Pyridine-methanol-d4 and related pyridine derivatives:

Note: Molecular weight for 2-(Methylamino)pyridine-3-methanol is estimated based on formula.

Key Comparative Insights

Isotopic Labeling: this compound is uniquely suited for isotopic tracing due to its deuterium substitution, unlike its non-deuterated counterpart (3-Pyridine Methanol) or other analogs. This enhances its stability in metabolic studies and reduces interference in spectroscopic analyses .

Functional Group Complexity: Pyridine-2,4-diyldimethanol’s dual hydroxymethyl groups increase polarity and solubility in polar solvents compared to this compound, making it more suitable for applications in polymer chemistry . The methylamino group in 2-(Methylamino)pyridine-3-methanol introduces basicity and hydrogen-bonding capacity, which are absent in this compound. This functional diversity expands its utility in synthesizing bioactive molecules .

Structural Rigidity and Pharmacological Relevance: [3-(Pyridin-2-yl)piperidin-3-yl]methanol’s fused-ring system imparts conformational rigidity, enhancing binding affinity to biological targets. This contrasts with the simpler pyridine ring of this compound, which is more flexible but less targeted .

Synthetic Applications: While this compound is primarily used as a labeled building block, non-deuterated analogs like 3-Pyridine Methanol serve as precursors in nicotinyl alcohol synthesis, a vasodilator .

Activité Biologique

3-Pyridine-methanol-d4, a deuterated derivative of pyridine methanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 113.13 g/mol. The deuterated form is noted for its isotopic labeling, which can enhance the study of metabolic pathways and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Certain pyridine derivatives have shown promise in inhibiting tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Studies suggest that pyridine derivatives can exhibit antimicrobial effects against various pathogens, making them potential candidates for antibiotic development.

- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

- Interaction with Receptors : These compounds may interact with specific receptors in the body, influencing physiological responses.

- Modulation of Gene Expression : Some studies have indicated that pyridine derivatives can alter gene expression patterns, impacting cellular functions.

Antitumor Activity

A study published in Nature demonstrated that certain pyridine derivatives could inhibit the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs). The compound exhibited IC50 values indicating strong inhibitory effects on FGFR1–4, suggesting significant potential as an anticancer agent .

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

|---|---|---|---|---|

| 4h | 7 | 9 | 25 | 712 |

This table summarizes the inhibitory activity against various FGFR isoforms, highlighting the compound's potency.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it could inhibit bacterial growth at concentrations as low as 10 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Pyridine-methanol-d4, and how do reaction conditions influence isotopic purity?

- Answer : this compound is typically synthesized via hydrogen-deuterium (H/D) exchange reactions. Common methods include catalytic deuteration using deuterium gas (D₂) over palladium or platinum catalysts, or acid/base-mediated exchange in deuterated solvents (e.g., D₂O, CD₃OD). Isotopic purity (>98% deuterium incorporation) depends on reaction time, temperature, and solvent choice. For example, prolonged reflux in D₂O with a PtO₂ catalyst enhances deuteration at the hydroxyl and pyridine positions . Post-synthesis, purification via column chromatography or recrystallization in deuterated solvents ensures minimal proton contamination.

Q. Which analytical techniques are most effective for characterizing deuterium incorporation in this compound, and how should data be interpreted?

- Answer : Nuclear magnetic resonance (¹H NMR and ²H NMR) and mass spectrometry (MS) are critical. In ¹H NMR, deuterium substitution eliminates proton signals at specific positions, while ²H NMR quantifies isotopic distribution. High-resolution MS (e.g., ESI-TOF) confirms molecular weight shifts (e.g., +4 Da for d4 labeling). For example, a loss of the -OH proton signal at δ 4.8 ppm in ¹H NMR indicates successful deuteration at the methanol group .

Advanced Research Questions

Q. How can researchers optimize experimental designs to account for kinetic isotope effects (KIEs) when using this compound in mechanistic studies?

- Answer : KIEs arise due to deuterium’s higher mass, slowing reaction rates at labeled positions. To mitigate this:

- Use dual-labeled (d4 and non-deuterated) controls to isolate isotope effects.

- Conduct kinetic studies under varied temperatures to differentiate thermodynamic vs. kinetic contributions.

- Pair with computational modeling (e.g., DFT) to predict deuteration impacts on transition states .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound across different solvent systems?

- Answer : Discrepancies often stem from solvent polarity or hydrogen bonding. To reconcile

- Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d6) and report solvent-specific chemical shifts.

- Use 2D NMR (e.g., COSY, HSQC) to confirm spin-spin coupling patterns in complex solvents.

- Cross-validate with computational chemical shift predictions (e.g., ACD/Labs or Gaussian) .

Q. What are the best practices for integrating this compound into metabolic tracer studies while ensuring minimal interference with endogenous pathways?

- Answer :

- Validate tracer stability via LC-MS/MS to confirm no deuterium loss during metabolism.

- Use isotopomer spectral analysis (ISA) to quantify fractional contributions of labeled vs. unlabeled metabolites.

- Pair with knockout cell models to assess background interference from endogenous analogs .

Q. Methodological Considerations

- Data Sharing & Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data (NMR, MS) in open repositories like Zenodo or ChemSpider. Annotate solvent conditions and instrument parameters to enable replication .

- Contradiction Analysis : When conflicting data arise (e.g., variable reaction yields), conduct sensitivity analyses to identify critical variables (e.g., catalyst batch, solvent purity) and report these in supplementary materials .

Propriétés

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442959 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-74-9 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.